L162389
CAS No.:
Cat. No.: VC0007253
Molecular Formula: C31H38N4O4S
Molecular Weight: 562.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H38N4O4S |
|---|---|
| Molecular Weight | 562.7 g/mol |
| IUPAC Name | butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate |
| Standard InChI | InChI=1S/C31H38N4O4S/c1-6-9-17-39-31(36)34-40(37,38)27-16-13-23(10-7-2)19-26(27)25-14-11-24(12-15-25)20-35-28(8-3)33-29-21(4)18-22(5)32-30(29)35/h11-16,18-19H,6-10,17,20H2,1-5H3,(H,34,36) |
| Standard InChI Key | MLGCITBDCGSKQS-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
| Canonical SMILES | CCCCOC(=O)NS(=O)(=O)C1=C(C=C(C=C1)CCC)C2=CC=C(C=C2)CN3C(=NC4=C3N=C(C=C4C)C)CC |
Introduction
Chemical Characterization and Structural Properties
Table 1: Key Chemical Properties of L162389
| Property | Value | Source |
|---|---|---|
| CAS Number | 169281-53-2 | |
| Molecular Formula | C31H38N4O4S | |
| Molecular Weight | 562.72 g/mol | |
| Solubility (DMSO) | ≥17.77 mM | |
| Storage Conditions | -20°C (lyophilized) | |
| Purity | >98% (HPLC) |
Synthetic Accessibility
The synthesis involves sequential Suzuki-Miyaura couplings to assemble the biphenyl core, followed by imidazo[4,5-b]pyridine formation via cyclocondensation . Critical steps include:
-
Palladium-catalyzed cross-coupling of bromophenyl intermediates
-
Regioselective installation of the sulfonylcarbamate group
Process optimization has achieved laboratory-scale yields of 32-45%, though industrial-scale production remains challenging due to the multi-step synthesis and sensitive functional groups .
Pharmacological Profile
Receptor Binding Kinetics
Radioligand displacement assays using [125I]Ang II demonstrate:
The balanced affinity profile enables simultaneous modulation of both receptor subtypes, unlike selective AT1 antagonists like losartan or AT2 agonists such as C21 .
Functional Activity
L162389 exhibits context-dependent pharmacology:
-
AT1 receptor: Full antagonism (IC50 = 105 nM in phosphatidylinositol turnover assays)
-
AT2 receptor: Partial agonism (35% maximal response vs. Ang II)
This dual activity was confirmed in vascular smooth muscle cells, where L162389:
Table 2: Comparative Pharmacological Data of RAS Ligands
| Compound | AT1 Ki (nM) | AT2 Ki (nM) | AT1 Activity | AT2 Activity |
|---|---|---|---|---|
| L162389 | 28 | 35 | Antagonist | Partial Agonist |
| Losartan | 0.8 | >10,000 | Antagonist | Inactive |
| C21 | 420 | 0.4 | Inactive | Full Agonist |
| L-162,782 | 22 | 38 | Agonist | Agonist |
Mechanism of Action
AT1 Receptor Antagonism
L162389 competitively inhibits angiotensin II binding to AT1 receptors through:
-
Hydrophobic interactions with transmembrane helices 3 and 7
-
Stabilization of inactive receptor conformation via n-propyl side chain
This antagonism prevents Gq-mediated signaling, reducing:
AT2 Receptor Partial Agonism
The compound's biphenyl sulfonylcarbamate group enables:
Molecular dynamics simulations suggest the partial agonism arises from suboptimal positioning of the imidazole nitrogen relative to AT2 receptor's Asp297 .
Preclinical Research Applications
Cardiovascular Models
In spontaneously hypertensive rats (SHR):
-
Oral administration (10 mg/kg) reduced systolic BP by 32 mmHg
-
Showed superior endothelial function vs. valsartan (FMD +8.7% vs +5.1%)
Metabolic Stability
Liver microsome studies revealed exceptional pharmacokinetic properties:
CYP450 inhibition profiles (<25% at 10 μM ) suggest low drug-drug interaction risk:
-
CYP3A: 5.4%
-
CYP2D6: 12%
-
CYP2C9: 23%
Structural-Activity Relationships
Key modifications altering pharmacological activity:
-
n-Propyl → iso-Butyl: Converts AT1 antagonist to agonist (L-162,782)
-
Sulfonylcarbamate → Methoxycarbonyl: Enhances AT2 selectivity 35-fold
-
2-tert-Butyl substitution: Improves metabolic stability 4-fold
The phenylthiazole scaffold demonstrates remarkable tolerance for functional group variations while maintaining dual receptor engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume